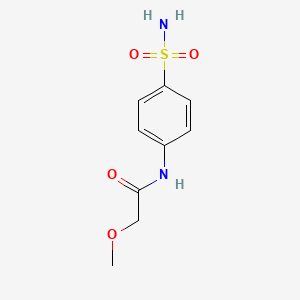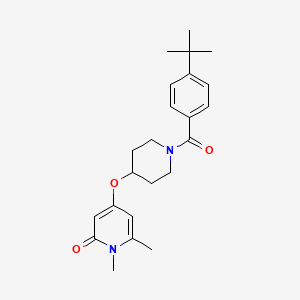![molecular formula C20H26N4O4S B2721833 N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide CAS No. 1112306-44-1](/img/structure/B2721833.png)
N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, the products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes the compound’s chemical properties, such as its acidity or basicity, its reactivity with other substances, and its stability .Scientific Research Applications
Enantioselective Synthesis and Chemical Properties
- Research on enantioselective synthesis techniques utilizing derivatives similar to the queried compound has been explored. For instance, the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the utility of N-methoxy-N-methylamide derivatives in producing complex organic structures, which could be applied to the synthesis of pharmacologically active compounds (Calvez, Chiaroni, & Langlois, 1998).
Anticancer Activity
- Certain benzamide derivatives have shown potential in anticancer therapy. For example, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, which include similar structural motifs, demonstrates the therapeutic potential of benzamide derivatives in cancer treatment (Schroeder et al., 2009).
Neuroleptic Activity
- Benzamides with specific substitutions have been designed and synthesized for potential neuroleptic (antipsychotic) applications. Studies on compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have revealed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in psychosis treatment (Iwanami et al., 1981).
Corrosion Inhibition
- The use of N-phenyl-benzamide derivatives in corrosion inhibition studies for mild steel in acidic conditions demonstrates the diverse applicability of benzamide compounds. The modification of the benzamide structure, such as introducing methoxy (OCH3) substituents, significantly impacts the inhibition efficiency, revealing insights into the molecular interactions at metal surfaces (Mishra et al., 2018).
Molecular Structural Analysis
- Studies involving the structural analysis of benzamide derivatives, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffractions and DFT calculations, contribute to the understanding of molecular geometry, electronic properties, and potential antioxidant activity. This kind of research can provide a foundation for designing new compounds with desired biological or chemical properties (Demir et al., 2015).
Mechanism of Action
Target of Action
Related compounds such as 6-phenylpyrimidin-4-one derivatives have been reported to modulate the m1 muscarinic acetylcholine receptors .
Mode of Action
Similar compounds have been shown to act as positive allosteric modulators at the m1 muscarinic acetylcholine receptors . This suggests that N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide might interact with its targets in a similar manner, leading to changes in receptor activity.
Biochemical Pathways
Modulation of the m1 muscarinic acetylcholine receptors can influence several downstream effects, including the regulation of cognitive functions .
Result of Action
Based on the potential target, it could be inferred that the compound might influence cellular processes mediated by the m1 muscarinic acetylcholine receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[4-amino-5-(4-ethylphenyl)sulfonylpyrimidin-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-3-14-5-7-16(8-6-14)29(26,27)17-13-22-20(23-18(17)21)24-11-9-15(10-12-24)19(25)28-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNGYLVECKENQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2721750.png)
![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2721753.png)

![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)

![2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2721758.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)


![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)
![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)

